Cas no 185547-51-7 (Fmoc-l-glu-pna)

Fmoc-l-glu-pna 化学的及び物理的性質

名前と識別子

-

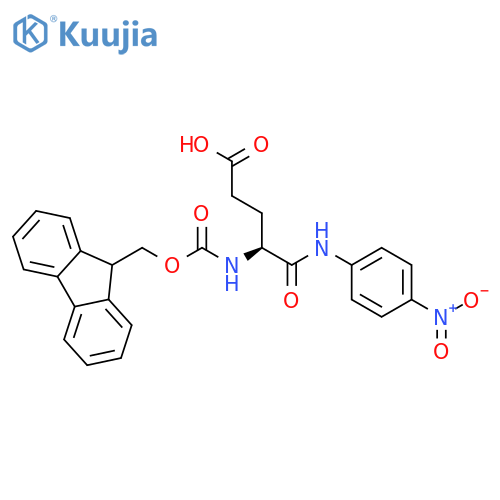

- Pentanoic acid,4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-5-[(4-nitrophenyl)amino]-5-oxo-,(4S)-

- (4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(4-nitroanilino)-5-oxopentanoic acid

- Fmoc-L-Glu-pNA

- Pentanoic acid,4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-5-[(4-nitrophenyl)amino]-5-oxo-,(4S...

- Fmoc-Glu-pNA

- 185547-51-7

- N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-glutamyl p-nitroanilid

- MFCD04112655

- AKOS027250933

- (4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(4-nitrophenyl)carbamoyl]butanoic acid

- AT19202

- DTXSID70373218

- Fmoc-l-glu-pna

-

- MDL: MFCD04112655

- インチ: InChI=1S/C26H23N3O7/c30-24(31)14-13-23(25(32)27-16-9-11-17(12-10-16)29(34)35)28-26(33)36-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13-15H2,(H,27,32)(H,28,33)(H,30,31)/t23-/m0/s1

- InChIKey: AVFZOZWSEAFFGO-QHCPKHFHSA-N

- ほほえんだ: OC(CC[C@@H](C(NC1C=CC([N+]([O-])=O)=CC=1)=O)NC(OCC1C2=CC=CC=C2C2=CC=CC=C12)=O)=O

計算された属性

- せいみつぶんしりょう: 489.15400

- どういたいしつりょう: 489.15360008g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 7

- 重原子数: 36

- 回転可能化学結合数: 9

- 複雑さ: 786

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 151Ų

- 疎水性パラメータ計算基準値(XlogP): 3.7

じっけんとくせい

- PSA: 150.55000

- LogP: 5.29250

Fmoc-l-glu-pna 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM313764-5g |

Fmoc-L-Glu-pNA |

185547-51-7 | 95% | 5g |

$*** | 2023-03-30 | |

| abcr | AB291505-25 g |

N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-glutamyl p-nitroanilid; . |

185547-51-7 | 25 g |

€1,800.00 | 2023-07-20 | ||

| 1PlusChem | 1P007TR5-5g |

Fmoc-L-Glu-pNA |

185547-51-7 | 99% | 5g |

$853.00 | 2025-02-22 | |

| abcr | AB291505-5g |

N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-glutamyl p-nitroanilid; . |

185547-51-7 | 5g |

€450.00 | 2024-06-09 | ||

| A2B Chem LLC | AD64353-1g |

Fmoc-l-glu-pna |

185547-51-7 | ≥ 99% (HPLC) | 1g |

$172.00 | 2024-04-20 | |

| eNovation Chemicals LLC | Y1252522-250mg |

Fmoc-L-Glu-pNA |

185547-51-7 | 99% (HPLC) | 250mg |

$225 | 2024-06-07 | |

| TRC | F860875-250mg |

Fmoc-l-glu-pna |

185547-51-7 | 250mg |

$161.00 | 2023-05-18 | ||

| TRC | F860875-50mg |

Fmoc-l-glu-pna |

185547-51-7 | 50mg |

$69.00 | 2023-05-18 | ||

| eNovation Chemicals LLC | Y1252522-1g |

Fmoc-L-Glu-pNA |

185547-51-7 | 99% (HPLC) | 1g |

$345 | 2024-06-07 | |

| eNovation Chemicals LLC | Y1252522-5g |

Fmoc-L-Glu-pNA |

185547-51-7 | 99% (HPLC) | 5g |

$880 | 2024-06-07 |

Fmoc-l-glu-pna 関連文献

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

Fmoc-l-glu-pnaに関する追加情報

185547-51-7およびFmoc-l-glu-pnaに関する最新研究動向

近年、化学生物医薬分野において、化合物185547-51-7および保護アミノ酸誘導体Fmoc-l-glu-pnaに関する研究が注目を集めています。本稿では、これらに関連する最新の研究成果を概説し、その応用可能性と今後の展望について考察します。

185547-51-7は、特定の生物学的活性を示す化合物として知られており、最近の研究ではその分子メカニズムの解明が進められています。2023年に発表されたJournal of Medicinal Chemistryの論文では、この化合物が特定の酵素阻害剤として機能し、炎症性疾患の治療標的となり得ることが示されました。特に、その選択性と低毒性が特徴として挙げられています。

一方、Fmoc-l-glu-pnaは固相ペプチド合成(SPPS)において重要な役割を果たす保護アミノ酸です。最近の研究では、その結晶構造と溶解性の改善に関する報告がなされています。2024年初頭にACS Omega誌で発表された研究では、新しい溶媒系を用いることでFmoc-l-glu-pnaの取り扱い性が大幅に向上し、ペプチド合成の効率化に寄与することが明らかになりました。

両化合物の関連性について、最近の研究では185547-51-7の構造活性相関研究においてFmoc-l-glu-pnaが重要な中間体として利用されるケースが報告されています。特に、ペプチドミメティック創薬の分野では、この組み合わせが新規薬剤候補の探索に有用であることが示唆されています。

今後の研究方向として、185547-51-7の構造最適化とFmoc-l-glu-pnaを用いたドラッグデリバリーシステムの開発が期待されます。また、これらの化合物を利用したターゲッテッドセラピーの開発も活発に研究されている分野です。最新のコンピュテーショナルケミストリー手法を組み合わせることで、より効率的な分子設計が可能になると考えられます。

結論として、185547-51-7とFmoc-l-glu-pnaは、それぞれ単独でも、また組み合わせて使用しても、化学生物医薬分野において重要な役割を果たす化合物です。今後さらに研究が進むことで、新たな治療法の開発や創薬プロセスの効率化に貢献することが期待されます。

185547-51-7 (Fmoc-l-glu-pna) 関連製品

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)